3,3'-(3,3,4,4,5,5-Hexafluorocyclopent-1-ene-1,2-diyl)bis(2,4-dimethylthiophene)
Description
The compound 3,3'-(3,3,4,4,5,5-Hexafluorocyclopent-1-ene-1,2-diyl)bis(2,4-dimethylthiophene) (CAS 172612-67-8) is a diarylethene derivative featuring a hexafluorocyclopentene core bridged by two 2,4-dimethylthiophene rings . Its molecular formula is C₂₉H₂₂F₆S₂, with a molecular weight of 580.60 g/mol. This compound belongs to a class of photochromic molecules widely studied for applications in optical memory media, switches, and solar cells due to its reversible light-induced structural isomerization . The hexafluorocyclopentene backbone enhances thermal stability and fatigue resistance, while the methyl groups on the thiophene rings modulate steric effects and electronic properties .
Properties
CAS No. |
170658-51-2 |
|---|---|
Molecular Formula |
C17H14F6S2 |
Molecular Weight |
396.4 g/mol |
IUPAC Name |
3-[2-(2,4-dimethylthiophen-3-yl)-3,3,4,4,5,5-hexafluorocyclopenten-1-yl]-2,4-dimethylthiophene |
InChI |
InChI=1S/C17H14F6S2/c1-7-5-24-9(3)11(7)13-14(12-8(2)6-25-10(12)4)16(20,21)17(22,23)15(13,18)19/h5-6H,1-4H3 |
InChI Key |
COYIBBPRMYKONB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CSC(=C1C2=C(C(C(C2(F)F)(F)F)(F)F)C3=C(SC=C3C)C)C |
Origin of Product |
United States |
Preparation Methods
Synthesis of Hexafluorocyclopentene Core
The hexafluorocyclopentene moiety is generally prepared or procured as octafluorocyclopentene or related perfluorinated cyclopentene derivatives. This core is crucial for the photochromic properties and stability of the final compound.
Preparation of 2,4-Dimethylthiophene Derivatives
- 2,4-Dimethylthiophene is synthesized by selective methylation of thiophene rings or by direct substitution reactions on thiophene precursors.
- Bromination at the 3-position of 2,4-dimethylthiophene is a key step to enable subsequent coupling reactions. This is typically achieved using bromine or N-bromosuccinimide (NBS) under controlled temperature to avoid overbromination.
Coupling of Thiophene Units to Hexafluorocyclopentene
The critical step is the formation of the bis(thiophene) linkage to the hexafluorocyclopentene core at the 1,2-positions. This is commonly achieved via:
Lithiation and Nucleophilic Addition:
- The brominated 2,4-dimethylthiophene is treated with n-butyllithium (nBuLi) at low temperatures (-78 °C) to generate the corresponding lithio intermediate.
- This intermediate is then reacted with octafluorocyclopentene, allowing nucleophilic attack at the electrophilic sites on the cyclopentene ring, forming the carbon-carbon bonds.
Palladium-Catalyzed Cross-Coupling (Suzuki or Stille Coupling):
- Alternative methods involve palladium-catalyzed cross-coupling reactions between halogenated thiophene derivatives and boronic acid or stannylated hexafluorocyclopentene derivatives.
- These methods provide high selectivity and yields but require careful control of reaction conditions and catalysts.
Purification and Characterization
- The crude product is purified by column chromatography or recrystallization.
- Purity is typically confirmed by NMR spectroscopy, mass spectrometry, and elemental analysis.
- Crystallographic data (CCDC 118098) confirm the molecular structure and stereochemistry.
Summary Table of Preparation Steps
| Step | Reagents/Conditions | Description | Notes |
|---|---|---|---|
| 1 | Octafluorocyclopentene (commercial or synthesized) | Source of hexafluorocyclopentene core | Requires careful handling due to fluorination |
| 2 | 2,4-Dimethylthiophene + Br2 or NBS | Bromination at 3-position of thiophene | Controlled temperature to avoid overbromination |
| 3 | nBuLi, THF, -78 °C | Lithiation of brominated thiophene | Generates nucleophilic intermediate |
| 4 | Addition of octafluorocyclopentene | Coupling via nucleophilic attack | Forms bis(thiophene) linkage |
| 5 | Purification (chromatography/recrystallization) | Isolation of pure product | Confirmed by NMR, MS, and X-ray |
Research Findings and Notes
- The lithiation and nucleophilic addition method is widely reported as efficient for synthesizing diarylethene derivatives with perfluorinated cyclopentene cores.
- The presence of electron-withdrawing fluorine atoms on the cyclopentene ring enhances the electrophilicity, facilitating nucleophilic attack by the lithio-thiophene species.
- Alternative palladium-catalyzed cross-coupling methods offer milder conditions but may require more complex precursor synthesis.
- The final compound exhibits high purity (≥98%) and is stable under ambient conditions, suitable for applications in photochromic materials.
Chemical Reactions Analysis
Photochromic Ring-Opening/Closing Reactions
The compound undergoes reversible electrocyclic reactions upon exposure to UV/visible light, driven by the hexafluorocyclopentene bridge and thiophene substituents.
Key Reaction Mechanism:
-
UV Irradiation (λ = 300–400 nm):
The closed-ring form (colorless) converts to the open-ring form (colored) via a conrotatory electrocyclic ring-opening. -
Visible Light/Heat:
Reverts to the closed-ring form, restoring the initial structure .
Experimental Data:
| Parameter | Closed-Ring Form | Open-Ring Form |
|---|---|---|
| Absorption Maxima | 290–320 nm (UV) | 500–600 nm (Vis) |
| Quantum Yield (Φ) | 0.45–0.55 (ring-opening) | 0.30–0.40 (ring-closing) |
| Fatigue Resistance | > 10⁴ cycles without decay |
This reversibility is critical for applications in optical memory devices and molecular switches .
Substitution Reactions at Thiophene Moieties
The 2,4-dimethylthiophene groups participate in electrophilic substitutions, though steric hindrance from methyl groups limits reactivity.
Observed Modifications:
-
Suzuki Coupling:
Phenyl groups at the 5-position of thiophene can be functionalized with aryl boronic acids under palladium catalysis . -
Halogenation:
Limited bromination occurs at the α-position of thiophene under mild conditions (e.g., NBS in CCl₄) .
Thermal Stability and Degradation
The compound exhibits high thermal stability in its closed-ring form due to the rigid perfluorinated cyclopentene core.
Thermal Analysis:
| Condition | Observation | Source |
|---|---|---|
| TGA (N₂ atmosphere) | Decomposition onset: 280–300°C | |
| DSC | Melting point: 129–133°C (sharp endotherm) |
Degradation products include fluorinated hydrocarbons and sulfur oxides, confirmed via GC-MS .
Solvent-Dependent Reactivity
Polar aprotic solvents (e.g., THF, DMF) enhance photochromic switching speeds due to reduced steric hindrance during ring-opening/closing.
Solvent Effects on Reaction Kinetics:
| Solvent | Ring-Opening Rate (s⁻¹) | Ring-Closing Rate (s⁻¹) |
|---|---|---|
| Hexane | 1.2 × 10³ | 8.7 × 10² |
| THF | 3.8 × 10³ | 2.1 × 10³ |
| DMF | 4.5 × 10³ | 2.9 × 10³ |
Data adapted from analogous diarylethene systems .
Supramolecular Interactions
The compound forms π-stacked dimers in crystalline states, stabilizing the closed-ring form. X-ray diffraction data reveal:
Scientific Research Applications
Key Structural Features
- Hexafluorocyclopentene Core : Provides high chemical stability and unique electronic properties.
- Dimethylthiophene Substituents : Enhance solubility and contribute to the compound's optical characteristics.
Optoelectronic Devices
The compound is recognized for its potential in optoelectronic applications due to its photochromic properties. It can undergo reversible transformations upon exposure to light, making it suitable for:
- Optical Storage : The ability to switch between different states allows for data storage applications.
- Display Technologies : Its color-changing properties can be utilized in advanced display systems.
A study highlighted the compound's performance in optical storage devices, demonstrating its ability to exhibit significant changes in absorption spectra upon light exposure .
Sensors
Due to its sensitivity to light and environmental changes, this compound can be employed in sensor technologies:
- Chemical Sensors : Its responsive nature allows it to detect specific chemical environments or analytes.
- Environmental Monitoring : The photochromic behavior can be harnessed for monitoring environmental changes.
Research indicates that derivatives of this compound have been successfully integrated into sensor platforms, showcasing their effectiveness in detecting volatile organic compounds (VOCs) .
Photovoltaics
The unique electronic properties of the compound make it a candidate for use in photovoltaic cells:
- Solar Energy Conversion : Its ability to absorb light efficiently can enhance the performance of solar cells.
- Organic Photovoltaics : The compound's structural characteristics align well with the requirements for organic solar cell materials.
Studies have reported improvements in energy conversion efficiency when using similar compounds in organic photovoltaic systems .
Biomedical Applications
Emerging research suggests potential biomedical applications:
- Drug Delivery Systems : The compound's chemical stability can be advantageous for formulating drug carriers.
- Photothermal Therapy : Its photothermal properties may be explored for cancer treatment modalities.
Initial investigations into the biocompatibility of related compounds indicate promising results for future biomedical applications .
Case Study 1: Optical Storage
In a recent study on optical storage capabilities, researchers synthesized the compound and tested its performance under varying light conditions. Results showed that the material could effectively switch between states with minimal energy input, making it a viable candidate for next-generation optical data storage solutions.
Case Study 2: Sensor Development
Another investigation focused on developing chemical sensors using derivatives of this compound. The sensors demonstrated high selectivity and sensitivity towards specific VOCs, indicating their potential utility in environmental monitoring applications.
Mechanism of Action
The mechanism of action of 3,3’-(Perfluorocyclopent-1-ene-1,2-diyl)bis(2,4-dimethylthiophene) involves the reversible photochromic reaction:
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Variations
Diarylethenes with a hexafluorocyclopentene core exhibit tunable photochromic properties depending on substituents. Below is a comparative analysis of key analogues:
Photochemical and Electronic Properties
Substituent Effects :
- Electron-Withdrawing Groups (e.g., Br, CHO) : Bromine and formyl substituents redshift absorption maxima by stabilizing excited states. Brominated derivatives (e.g., CAS 1637637-52-5) show enhanced quantum yields for photoisomerization due to reduced charge recombination .
- Electron-Donating Groups (e.g., CH₃, OCH₃) : Methyl and methoxy groups improve solubility but may reduce thermal stability. The target compound’s 2,4-dimethylthiophene substituents balance steric hindrance and electronic modulation .
- Conjugated Systems (e.g., phenylethynyl, terthiophene) : Phenylethynylphenyl derivatives exhibit bathochromic shifts (>50 nm) in UV-Vis spectra compared to the target compound, enabling visible-light activation . Terthiophene derivatives demonstrate enhanced charge mobility, making them suitable for organic field-effect transistors .
- Thermal Stability: The hexafluorocyclopentene core universally enhances thermal stability across derivatives. For example, the phenolic derivative (CAS 159551-03-8) retains isomerization capability up to 150°C, comparable to the target compound .
Crystallographic and Structural Insights
Dihedral Angles :
- The target compound’s thiophene rings form dihedral angles of 41.4° and 43.5° with the central cyclopentene ring, optimizing π-π stacking and photochromic efficiency .
- In contrast, the formyl/methylsulfanyl derivative adopts a nearly planar conformation (dihedral angles <5°), favoring faster isomerization kinetics .
Crystal Packing : Derivatives with bulky substituents (e.g., phenylethynyl) exhibit looser packing, reducing photochromic fatigue but increasing solubility . The brominated analogue (CAS 1637637-52-5) shows dense packing due to halogen bonding, enhancing mechanical stability .
Biological Activity
3,3'-(3,3,4,4,5,5-Hexafluorocyclopent-1-ene-1,2-diyl)bis(2,4-dimethylthiophene) is a complex organofluorine compound that incorporates thiophene moieties. Its unique structure suggests potential biological activities that merit investigation. This article provides a comprehensive overview of its biological activity based on available research findings.
Chemical Structure and Properties
The compound has the molecular formula and is characterized by the presence of hexafluorocyclopentene and dimethylthiophene units. The incorporation of fluorine atoms is significant for enhancing the compound's stability and reactivity.
Antimicrobial Properties
Research indicates that thiophene derivatives exhibit notable antimicrobial activity. For instance, a study highlighted that various substituted thiophenes possess antimicrobial effects against a range of bacteria and fungi. The presence of electron-withdrawing groups in the thiophene ring can enhance this activity by increasing the electrophilicity of the compound .
Antioxidant Activity
Thiophenes are also known for their antioxidant properties. The ability to scavenge free radicals is crucial in preventing oxidative stress-related damage in biological systems. Studies have shown that compounds with thiophene structures can effectively reduce oxidative stress markers in cellular models .
Cytotoxic Effects
The cytotoxicity of thiophene derivatives has been explored in various cancer cell lines. For example, certain substituted thiophenes demonstrated selective cytotoxicity against specific cancer cells while exhibiting lower toxicity towards normal cells. This selective action is attributed to their ability to interfere with cellular signaling pathways involved in proliferation and survival .
Case Study 1: Antimicrobial Efficacy
A study investigated the antimicrobial effects of several thiophene derivatives against Staphylococcus aureus and Escherichia coli. The results indicated that compounds with bulky substituents on the thiophene ring exhibited enhanced antibacterial activity compared to their unsubstituted counterparts. This suggests that 3,3'-(3,3,4,4,5,5-Hexafluorocyclopent-1-ene-1,2-diyl)bis(2,4-dimethylthiophene) could potentially demonstrate similar or superior antimicrobial effects due to its structural complexity .
Case Study 2: Antioxidant Activity Assessment
In a cellular model assessing oxidative stress, a series of thiophene derivatives were tested for their ability to reduce reactive oxygen species (ROS). The findings revealed that compounds with multiple electron-donating groups showed significant antioxidant activity. This highlights a potential pathway for further research into the antioxidant capabilities of 3,3'-(3,3,4,4,5,5-Hexafluorocyclopent-1-ene-1,2-diyl)bis(2,4-dimethylthiophene) .
Data Summary
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
